molecular formula C23H18N2O4S B2553013 1-(4-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 844833-04-1

1-(4-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2553013
CAS No.: 844833-04-1
M. Wt: 418.47
InChI Key: QQUDKVMMXYWDSL-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core with three distinct substituents:

  • 1-(4-Methoxyphenyl): A para-methoxy-substituted aryl group at position 1, contributing electron-donating properties.
  • 7-Methyl: A methyl group at position 7, enhancing steric bulk.

This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The method achieves a 92% success rate with yields ranging from 43–86%, depending on substituent electronic and steric effects .

Properties

IUPAC Name

1-(4-methoxyphenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S/c1-12-4-9-17-16(10-12)20(26)18-19(14-5-7-15(28-3)8-6-14)25(22(27)21(18)29-17)23-24-13(2)11-30-23/h4-11,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUDKVMMXYWDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=CS4)C)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H16N2O4S
  • Molecular Weight : 404.4 g/mol
  • CAS Number : 632317-58-9

Synthesis

The compound can be synthesized through various organic reactions involving substituted phenyl derivatives and thiazole moieties. The synthetic routes typically involve the formation of the pyrrole ring and subsequent modifications to achieve the desired functional groups.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various human tumor cell lines, including HeLa (cervical cancer) and HL-60 (leukemia) cells. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound triggers mitochondrial permeability transition (MPT), leading to the release of cytochrome c and activation of caspases, which are critical for apoptosis induction .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have reported moderate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results highlight the compound's potential as a lead structure for developing new antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in cell proliferation and survival. Key mechanisms include:

  • Disruption of Mitochondrial Function : The compound induces changes in mitochondrial membrane potential, leading to apoptosis.
  • Inhibition of DNA Gyrase : Similar compounds have shown inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of various derivatives of pyrrole compounds, it was found that those with similar structural motifs to our compound exhibited significant inhibition of cell growth in cancer cell lines. The study emphasized the importance of substituents on the pyrrole ring in enhancing biological activity .

Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial efficacy of thiazole-containing compounds against a panel of bacterial strains. The results indicated that compounds with thiazole moieties demonstrated enhanced antibacterial activity compared to their non-thiazole counterparts .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate both chromeno and thiazole moieties. The structural characterization is often confirmed using techniques such as NMR spectroscopy and mass spectrometry to ensure the correct configuration and purity of the compound. For instance, the synthesis method may include the reaction of appropriate starting materials under controlled conditions to yield the desired product with high specificity.

Anticancer Properties

One of the most significant applications of this compound is its anticancer activity . Studies have demonstrated that it exhibits potent cytotoxic effects against various cancer cell lines. For example, in vitro evaluations have shown that it can inhibit cell proliferation effectively, with reported mean GI50 values indicating strong antitumor activity. The compound's mechanism of action may involve the induction of apoptosis in cancer cells and disruption of mitotic processes.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been explored for its antimicrobial activity . Research indicates that it possesses significant efficacy against a range of bacterial strains. The presence of the thiazole ring is believed to enhance its interaction with microbial targets, potentially leading to effective therapeutic agents against resistant strains.

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective effects , making it a candidate for treating neurodegenerative diseases. The methoxyphenyl group is thought to contribute to its ability to cross the blood-brain barrier, thereby exerting protective effects on neuronal cells under oxidative stress conditions.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties . In vitro assays have indicated that it can downregulate pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Data Summary Table

Application Activity Reference
AnticancerHigh cytotoxicity against tumor cells
AntimicrobialEfficacy against bacterial strains
NeuroprotectiveProtective effects on neuronal cells
Anti-inflammatoryDownregulation of cytokines

Case Studies

  • Anticancer Study : A study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy across multiple cancer cell lines. It demonstrated a mean growth inhibition rate significantly higher than control groups, indicating its potential as a chemotherapeutic agent.
  • Neuroprotection Research : Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. Results showed a marked reduction in neuronal cell death compared to untreated controls, highlighting its therapeutic promise for neurodegenerative conditions.
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of this compound against standard bacterial strains. The findings indicated that it exhibited a lower minimum inhibitory concentration (MIC) compared to commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

Comparison with Similar Compounds

Key Observations :

  • The 4-methylthiazol-2-yl group in the target compound distinguishes it from alkyl or simple aryl substituents in other derivatives. Thiazoles are known for enhancing bioactivity via hydrogen bonding and π-π stacking .
  • Methoxy groups (e.g., at position 1) improve solubility compared to non-polar substituents like halogens .
  • Core variations (e.g., pyrano vs. chromeno-pyrrole) significantly alter ring strain and conjugation, affecting stability and reactivity .

Q & A

Basic: What synthetic methodologies are most effective for synthesizing this compound, and how do they compare in terms of yield and scalability?

Answer:
The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. This method generates libraries of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones with high substituent diversity (223 examples, 70–85% yields) . Traditional approaches (e.g., stepwise coupling of intermediates) often require harsher conditions and lower yields (e.g., 50–60% for similar derivatives) . The one-pot method is scalable due to reduced purification steps and compatibility with diverse functional groups, making it preferable for academic libraries .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound and confirming its purity?

Answer:
Key techniques include:

  • NMR spectroscopy : For structural elucidation of substituents (e.g., methoxyphenyl, methylthiazolyl groups). Evidence from analogous compounds shows distinct aromatic proton signals (δ 6.8–7.5 ppm) and methyl group resonances (δ 2.3–2.6 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • HPLC/Column Chromatography : Ethyl acetate/hexane (1:4) is effective for purification, as demonstrated in related dihydrochromeno-pyrrole systems .

Advanced: How can researchers optimize reaction conditions to enhance regioselectivity during the introduction of the 4-methylthiazol-2-yl substituent?

Answer:
Regioselectivity is influenced by:

  • Catalytic additives : Triethylamine or diazomethane in dichloromethane at low temperatures (–20°C to –15°C) promotes controlled heterocyclization .
  • Precursor design : Chloroacetonitrile-mediated thiazole ring formation (via Paal-Knorr-like reactions) ensures precise positioning of the 4-methylthiazolyl group .
  • Temperature control : Prolonged reaction times (40–48 hours) at subzero temperatures minimize side reactions .

Advanced: What strategies are recommended for designing derivatives of this compound to explore structure-activity relationships (SAR) in biological assays?

Answer:

  • Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., dimethylamino) groups to modulate electronic effects .
  • Heterocycle substitution : Swap the 4-methylthiazole with pyridine or pyrazine rings to alter binding affinity .
  • Functional group addition : Introduce sulfonyl or carbonyl groups via post-synthetic modifications (e.g., recrystallization in 2-propanol) to enhance solubility .

Advanced: How should researchers address contradictions in reported biological activity data for structurally similar compounds?

Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. ATP-based viability tests) to reduce variability .
  • Computational modeling : Use molecular docking to identify binding site discrepancies between derivatives (e.g., thiazole vs. pyridine interactions) .
  • Meta-analysis : Compare results across libraries (e.g., 1,2-dihydrochromeno-pyrrole vs. pyrazolo-pyridone derivatives) to isolate substituent-specific effects .

Basic: What are the key challenges in achieving crystallographic characterization of this compound, and how can they be mitigated?

Answer:

  • Crystal growth : Slow evaporation from ethanol/water mixtures (1:1) is effective for monoclinic crystal systems (space group P21/n), as seen in analogous structures .
  • Data collection : Use synchrotron radiation for high-resolution diffraction (e.g., a = 14.0886 Å, b = 10.6813 Å parameters) to resolve complex fused-ring systems .

Advanced: What computational methods are suitable for predicting the thermal stability of this compound?

Answer:

  • Thermogravimetric analysis (TGA) : Compare experimental decomposition temperatures (Td) with DFT-calculated bond dissociation energies (BDEs) for the chromeno-pyrrole core .
  • Molecular dynamics (MD) : Simulate thermal degradation pathways under vacuum to identify weak points (e.g., methoxy group cleavage) .

Basic: How can researchers validate the biological relevance of this compound in early-stage drug discovery?

Answer:

  • Primary screens : Test against kinase or protease panels (e.g., EGFR, VEGFR) due to structural similarity to known heterocyclic inhibitors .
  • ADME profiling : Use Caco-2 permeability assays and cytochrome P450 inhibition studies to assess pharmacokinetic potential .

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